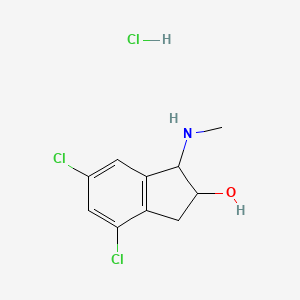

4,6-dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride

Description

4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride (CAS: 1172327-40-0) is a hydrochloride salt of a substituted dihydroindenol derivative. Structurally, it features a bicyclic inden core with chlorine substituents at positions 4 and 6, a hydroxyl group at position 2, and a methylamino group at position 1. The hydrochloride salt enhances its solubility and stability, making it suitable for laboratory research .

Properties

IUPAC Name |

4,6-dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO.ClH/c1-13-10-7-2-5(11)3-8(12)6(7)4-9(10)14;/h2-3,9-10,13-14H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJKXQXHUFIUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(CC2=C1C=C(C=C2Cl)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172327-40-0 | |

| Record name | 4,6-dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO and a molecular weight of approximately 268.6 g/mol. This compound has garnered interest in various biological research fields due to its unique structure and potential applications in pharmacology and proteomics. Despite its promising attributes, detailed studies on its biological activity remain limited.

Chemical Structure and Properties

The compound features a dichloro-substituted indene core with a methylamino group and a hydroxyl group. This structural uniqueness may contribute to its specific biological activities. The following table summarizes key characteristics of the compound:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1172327-40-0 |

| Molecular Formula | C10H12Cl3NO |

| Molecular Weight | 268.6 g/mol |

| Purity | ≥ 95% |

While specific mechanisms of action for this compound have not been extensively documented, it is suggested that the compound may interact with various proteins or cellular components due to its structural features. Its potential for influencing biological pathways makes it a candidate for further pharmacological exploration.

Pharmacological Applications

Research indicates potential applications in:

- Antidepressant Development : The compound may serve as a precursor in the synthesis of antidepressant molecules through metal-catalyzed reactions.

- Antimicrobial Activity : Similar compounds have shown efficacy in antimicrobial applications, suggesting that this compound could exhibit similar properties.

- Proteomics Research : Its use in proteomics indicates an ability to interact with proteins, which could be pivotal in understanding disease mechanisms or developing new therapeutic strategies.

Case Studies and Research Findings

Despite the lack of extensive direct studies on this specific compound, several relevant findings can be highlighted:

- Synthesis and Modifications : Various synthetic routes have been proposed for producing this compound, each offering distinct advantages in terms of yield and purity. This flexibility allows for modifications that could enhance its biological activity.

- Comparative Analysis : A comparative analysis with structurally similar compounds has been conducted to highlight unique biological activities attributable to the methylamino and hydroxyl groups present in this compound. This uniqueness could lead to specific interactions within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in substituents, halogenation patterns, and amine groups. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Chlorine’s higher lipophilicity may enhance membrane permeability relative to fluorine .

Amine Group Modifications: The methylamino group (-NHCH₃) in the target compound differs from primary amines (-NH₂) in analogs like Indanorex and the 4,6-difluoro derivative . Methylation reduces basicity and may alter pharmacokinetics.

Pharmacological Relevance: Indanorex, a primary amine analog, demonstrates appetite-suppressant activity, suggesting that amine substituents play a critical role in biological activity . The target compound’s methylamino group could modulate similar pathways but with reduced potency due to steric effects.

Stereochemical Considerations :

- Compounds like (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride highlight the importance of stereochemistry, though enantiomeric data for the target compound are unavailable.

Research and Development Context

- Synthesis Challenges : Complex hydrochlorides like the target compound often require multi-step syntheses, as seen in related indenamine derivatives .

- Safety and Handling : Hydrochloride salts of similar compounds (e.g., phenylephrine hydrochloride ) are classified as hazardous, necessitating standard lab precautions (gloves, ventilation) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, and how can regioselectivity be controlled?

- Methodology :

- Friedel-Crafts alkylation or acylation can introduce substituents to the inden scaffold, followed by selective chlorination at positions 4 and 5.

- Methylamino groups are typically introduced via reductive amination or nucleophilic substitution. For regioselectivity, steric and electronic directing groups (e.g., hydroxyl or amine groups) can guide halogenation positions.

- A six-step synthesis protocol (similar to ) may involve sequential protection/deprotection steps to avoid side reactions.

- Key Tools : NMR to monitor intermediate regiochemistry; X-ray crystallography (SHELX ) for structural confirmation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 220–280 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 4.5–5.5 ppm).

- MS : High-resolution ESI-MS for molecular ion confirmation.

- Crystallography : Single-crystal X-ray diffraction (SHELXL , ORTEP-3 ) to resolve stereochemistry.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride fumes.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., adrenergic receptors, given structural analogs in ).

- DFT Calculations : Gaussian or ORCA to analyze electronic properties (e.g., charge distribution at chloro and hydroxyl groups) and predict reaction pathways.

- MD Simulations : GROMACS for stability analysis in aqueous or lipid environments .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

- Methodology :

- Variable Temperature NMR : To distinguish dynamic effects (e.g., hindered rotation of methylamino groups) from structural isomers.

- Isotopic Labeling : N or H labeling to clarify ambiguous proton couplings.

- Tandem MS/MS : Collision-induced dissociation (CID) to identify fragment patterns and rule out impurities .

Q. How does the hydrochloride salt form influence crystallization and solubility compared to the free base?

- Methodology :

- Solubility Tests : Compare solubility in polar (water, methanol) vs. nonpolar solvents (dichloromethane).

- Salt Screening : Use counterions (e.g., sulfate, citrate) to optimize crystallinity via solvent evaporation or cooling crystallization.

- PXRD : Assess crystallinity differences between salt and free base forms .

Q. What mechanistic insights explain the stability of the dihydro-inden scaffold under acidic/basic conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.